Safety Data Sheet (SDS) for 4-Chloro-3',5'-dimethylbenzophenone
Safety Data Sheet (SDS) for 4-Chloro-3',5'-dimethylbenzophenone
An In-depth Technical Guide to the Safe Handling of 4-Chloro-3',5'-dimethylbenzophenone
Introduction: This guide provides a comprehensive safety overview for 4-Chloro-3',5'-dimethylbenzophenone (CAS No. 844885-03-6), a substituted aromatic ketone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols. It is critical to note that specific toxicological and environmental data for this compound are limited. Therefore, this guide is built upon established principles of laboratory safety and data extrapolated from structurally analogous compounds, primarily 4-chlorobenzophenone and the broader class of chlorinated benzophenones. A cautious and proactive approach to safety is paramount.
Section 1: Compound Profile and Hazard Analysis
4-Chloro-3',5'-dimethylbenzophenone belongs to the chemical class of diaryl ketones, which are widely used as intermediates in organic synthesis. Its structure, featuring a chlorinated phenyl ring and a dimethylated phenyl ring linked by a carbonyl group, dictates its reactivity and potential biological activity.
Chemical Identity:
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IUPAC Name: (4-chlorophenyl)(3,5-dimethylphenyl)methanone
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CAS Number: 844885-03-6[1]
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Molecular Formula: C₁₅H₁₃ClO[2]
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Molecular Weight: 244.72 g/mol [2]
1.1 Anticipated Physicochemical Properties
Table 1: Physicochemical Data
| Property | Value | Rationale / Source |
|---|---|---|
| Physical State | Solid, powder (Predicted) | Based on analogues like 4-chlorobenzophenone.[4] |
| Appearance | Off-white (Predicted) | Common for this class of compound.[4] |
| Odor | Odorless (Predicted) | Based on 4-chlorobenzophenone.[4] |
| Melting Point | ~75 - 77 °C / 167 - 170.6 °F | Value for 4-Chlorobenzophenone.[5][6] |
| Boiling Point | ~330 - 332 °C / 626 - 629.6 °F | Value for 4-Chlorobenzophenone.[5] |
| Water Solubility | Insoluble / Low | Aromatic ketones with halogen and alkyl substituents are typically nonpolar and have low water solubility.[4] |
| Stability | Stable under normal conditions. | Based on 4-Chlorobenzophenone.[4] |
1.2 Hazard Identification and GHS Classification (Inferred)
No specific GHS classification exists for 4-Chloro-3',5'-dimethylbenzophenone.[3] The classification is inferred from 4-chlorobenzophenone, which is considered a hazardous substance.[4][7] Researchers should handle this compound as if it possesses these hazards until direct data proves otherwise.
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Skin Corrosion/Irritation: Predicted Category 2. Causes skin irritation.[4][7]
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Serious Eye Damage/Eye Irritation: Predicted Category 2. Causes serious eye irritation.[4][7]
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Specific Target Organ Toxicity (Single Exposure): Predicted Category 3 (Respiratory system). May cause respiratory irritation.[4]
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Sensitization: May cause skin sensitization upon repeated contact.[7]
Causality of Hazards: The carbonyl group and aromatic rings create a molecule that can interact with biological macromolecules. The chlorinated ring, in particular, enhances its lipophilicity, allowing potential penetration of skin barriers and interaction with cellular membranes, leading to irritation. As a fine powder, it can be easily aerosolized, posing an inhalation risk to the respiratory tract.[7]
Section 2: Proactive Risk Management and Exposure Control
A foundational principle of laboratory safety is the proactive assessment and mitigation of risk before an experiment begins.[8] Given the data gaps for this compound, a conservative approach is required.
2.1 The Risk Assessment Workflow
Before handling 4-Chloro-3',5'-dimethylbenzophenone, a formal risk assessment should be conducted. This process involves identifying hazards, evaluating risks, and implementing control measures to minimize potential exposure.
Caption: Risk assessment workflow for handling novel or poorly characterized compounds.
2.2 Hierarchy of Controls
The most effective way to ensure safety is through a "hierarchy of controls," prioritizing engineering solutions over personal protective equipment.
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Engineering Controls: The primary line of defense is to handle the compound in a certified chemical fume hood.[9] This prevents inhalation of aerosolized powder and contains any potential spills. The fume hood should have adequate airflow, and work should be performed at least 6 inches inside the sash.[10]
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Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. Restrict access to the area where the chemical is being used. Ensure all users are trained on the specific hazards and handling procedures. Do not eat, drink, or apply cosmetics in the laboratory.[11]
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Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its use is mandatory, even with engineering controls in place.[8]
Table 2: Personal Protective Equipment (PPE) Rationale
| PPE | Specification | Rationale and Causality |
|---|---|---|
| Eye Protection | ANSI-rated safety goggles with side shields. | Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.[10] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact, which can cause irritation and potential sensitization. Inspect gloves before use.[9] |
| Body Protection | Flame-resistant or 100% cotton lab coat, fully fastened. | Protects skin and personal clothing from contamination. Ensures no exposed skin on the arms.[10] |
| Footwear | Closed-toe, non-perforated shoes. | Protects feet from spills.[9] |
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to methodical procedures is essential for minimizing exposure and preventing accidents.
3.1 Handling Solid Compound
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Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the work area is clean and uncluttered.[10] Have all necessary equipment (spatulas, weigh boats, glassware) and waste containers ready.
-
Weighing: Always weigh the solid material inside the fume hood. To minimize aerosolization, handle the powder gently. Avoid creating dust clouds.
-
Transfer: When transferring the powder to a reaction vessel, do so carefully within the fume hood. If dissolving, add the solvent to the vessel containing the powder slowly.
-
Post-Handling: After use, decontaminate spatulas and surfaces. Promptly and securely close the primary container. Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]
3.2 Storage Requirements
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Container: Store in a tightly sealed, clearly labeled container.[3]
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Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.
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Incompatibilities: Store away from strong oxidizing agents.[4] Aromatic ketones can react with strong oxidizers, potentially leading to a fire or explosion.
-
Segregation: Do not store with food, drink, or animal feeds.[12]
Section 4: Emergency Protocols
Preparedness is key to managing any laboratory incident effectively.
4.1 Personal Exposure
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[13] If skin irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention and show the SDS or container label to the medical professional.
4.2 Spills and Accidental Release
For a small laboratory spill, follow this protocol. For large spills, evacuate the area and contact emergency responders.
Caption: Decision tree for responding to a laboratory chemical spill.
4.3 Fire Suppression
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][13] Avoid using a high-volume water jet, as this can scatter the material.
-
Firefighter Protection: In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be released.[4] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[13]
Section 5: Anticipated Toxicological and Ecological Profile
This section is based on the toxicological profiles of the benzophenone class of chemicals and their chlorinated derivatives.
5.1 Human Toxicology (Inferred)
The primary health concerns are irritation and potential long-term effects associated with the benzophenone chemical class.[14]
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Acute Effects: As previously stated, the compound is expected to cause skin, eye, and respiratory irritation upon direct contact or inhalation.[4]
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Chronic Effects & Endocrine Disruption: The broader class of benzophenones has been subject to significant research. Some members are known endocrine disruptors with estrogenic activity and have been associated with reproductive and developmental toxicities in animal studies.[14] The International Agency for Research on Cancer (IARC) classifies benzophenone as "possibly carcinogenic to humans" (Group 2B).[15] While this does not mean all derivatives are carcinogenic, it warrants a high degree of caution and minimization of exposure.
-
Metabolism: Benzophenones are typically metabolized in the body via Phase I (hydroxylation) and Phase II (glucuronidation) reactions before being excreted.[14] The chlorination of benzophenones, which can occur during water disinfection, has been shown in some studies to produce byproducts with potentially enhanced toxicity.[16][17]
5.2 Ecological Profile (Inferred)
Benzophenones are frequently detected as environmental contaminants in water systems, primarily from their use in sunscreens and other personal care products.[14]
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Persistence and Degradation: Chlorinated aromatic compounds can be persistent in the environment. Specific degradation data for this compound is unavailable.
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Mobility: Due to its predicted low water solubility, the compound is not expected to be highly mobile in soil and may adsorb to sediment and particulate matter if released into aquatic systems.[4]
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Ecotoxicity: Benzophenones have demonstrated toxicity to aquatic organisms.[14] Therefore, release into drains or waterways must be strictly avoided.
Section 6: Waste Disposal
All waste containing 4-Chloro-3',5'-dimethylbenzophenone, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[9]
-
Disposal: Disposal must be conducted through a licensed chemical waste disposal facility.[4] Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Zhuang, Y., et al. (2014). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Journal of the Serbian Chemical Society. Available at: [Link]
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Zhuang, Y., et al. (2014). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. Available at: [Link]
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Li, Y., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology. Available at: [Link]
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Iqbal, M. A., et al. (2022). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Science and Pollution Research. Available at: [Link]
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Chemical Synthesis Database. (2025). (4-chlorophenyl)(phenyl)methanone. Chemical Synthesis Database. Available at: [Link]
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NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. Available at: [Link]
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University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. UCR. Available at: [Link]
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Minnesota Department of Health. (2023). Benzophenone Toxicological Summary. MDH. Available at: [Link]
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Thermo Fisher Scientific. (2025). 4-Chlorobenzophenone - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available at: [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]
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ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. Available at: [Link]
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BASF. (2026). Safety data sheet. BASF. Available at: [Link]
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Chemistry LibreTexts. (2020). Safety. Chemistry LibreTexts. Available at: [Link]
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Chemspace. (n.d.). (4-chlorophenyl)(3,4-dimethylphenyl)methanone. Chemspace. Available at: [Link]
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